Methyl (3-amino-5-methylphenyl)acetate

Beschreibung

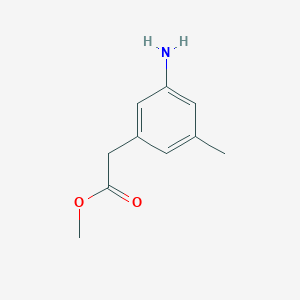

Methyl (3-amino-5-methylphenyl)acetate is an aromatic ester featuring an amino group at the 3-position and a methyl group at the 5-position of the phenyl ring, with an acetate moiety linked via a methyl ester. This compound is likely of interest in pharmaceutical and organic synthesis due to its amine and ester functional groups, which are common in bioactive molecules .

Eigenschaften

Molekularformel |

C10H13NO2 |

|---|---|

Molekulargewicht |

179.22 g/mol |

IUPAC-Name |

methyl 2-(3-amino-5-methylphenyl)acetate |

InChI |

InChI=1S/C10H13NO2/c1-7-3-8(5-9(11)4-7)6-10(12)13-2/h3-5H,6,11H2,1-2H3 |

InChI-Schlüssel |

WAJVBCNLZFJLOX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC(=C1)N)CC(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Amination of Methyl 2-(3-nitro-5-methylphenyl)acetate: This method involves the reduction of the nitro group to an amino group. The reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents such as iron powder in acidic conditions.

Direct Amination: Another method involves the direct amination of methyl 2-(3-bromo-5-methylphenyl)acetate using ammonia or an amine in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of methyl 2-(3-amino-5-methylphenyl)acetate typically involves large-scale reduction processes using hydrogen gas and palladium catalysts due to their efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can undergo substitution reactions with various electrophiles, such as acyl chlorides, to form amides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

Substitution: Acyl chlorides, sulfonyl chlorides.

Major Products Formed:

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides and sulfonamides.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Methyl (3-amino-5-methylphenyl)acetate has been identified as a potential precursor in the synthesis of various pharmaceutical compounds. Its derivatives are being investigated for their biological activities, particularly in the development of antimicrobial agents.

Case Study: Antimicrobial Activity

A study focused on the synthesis of 2-aminoquinazolinone derivatives from this compound demonstrated potent antitubercular activity. The synthesized compounds were subjected to phenotypic screening against Mycobacterium tuberculosis, leading to the identification of several derivatives with significant activity, thus highlighting the compound's utility as a building block in drug development .

Cosmetic Applications

The compound is also utilized in cosmetic formulations, particularly in hair dye products. It serves as an intermediate for synthesizing dyes that provide vibrant colors while meeting safety regulations.

Case Study: Hair Colorants

Research has shown that derivatives of this compound can be incorporated into oxidative hair colorants. These derivatives have been found to enhance color fastness and reduce the potential for skin irritation, making them suitable for use in consumer hair dye products . The effectiveness of these formulations was evaluated through rigorous safety and efficacy testing as mandated by cosmetic regulatory bodies .

The synthesis of this compound typically involves the reaction of 3-amino-5-methylphenol with acetic anhydride or acetyl chloride under basic conditions. This process is well-documented and can be optimized for yield and purity through various synthetic methodologies.

Mechanistic Insights

The compound's reactivity profile suggests that it can undergo various transformations, including nucleophilic substitutions and acylation reactions, which are critical for its applications in drug discovery and materials science .

Wirkmechanismus

The mechanism of action of methyl 2-(3-amino-5-methylphenyl)acetate depends on its specific application. In pharmaceuticals, it may act by interacting with specific enzymes or receptors, altering their activity. The amino group can form hydrogen bonds with biological targets, while the ester group can undergo hydrolysis to release active metabolites.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs with Substituted Phenyl Groups

The following table compares Methyl (3-amino-5-methylphenyl)acetate with phenyl-substituted esters, highlighting key structural and functional differences:

Key Observations :

Functional Group Variations

Hydroxy and Keto Esters

Comparison :

- Reactivity: this compound’s amine group may participate in hydrogen bonding or nucleophilic reactions, unlike Methyl Aceto Acetate’s keto group, which facilitates enolate chemistry .

- Safety: Methyl 2-hydroxyacetate’s hydroxyl group increases corrosivity, necessitating stringent safety protocols compared to the amino-ester .

Biologische Aktivität

Methyl (3-amino-5-methylphenyl)acetate, a compound with potential biological significance, has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including antibacterial and antifungal properties, as well as its potential applications in therapeutic contexts.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C11H15N1O2

- Molecular Weight : 195.25 g/mol

The compound features an amino group (-NH2) and an ester functional group (-COOCH3), which are critical for its biological interactions.

Antibacterial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antibacterial properties. A study evaluating various derivatives showed that certain analogs had notable activity against Gram-positive and Gram-negative bacteria. For instance:

- Escherichia coli : Minimum Inhibitory Concentration (MIC) values ranged from 0.0048 to 0.0195 mg/mL for structurally similar compounds, indicating strong antibacterial efficacy .

- Staphylococcus aureus : Similar MIC values were observed, showcasing the potential of these compounds in combating infections caused by resistant bacterial strains.

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Antifungal Activity

In addition to antibacterial properties, this compound and its derivatives have shown antifungal activity. Studies have reported effective inhibition against fungi such as:

- Candida albicans

- Aspergillus niger

In vitro assays indicated that certain derivatives exhibited inhibition zones exceeding 20 mm at concentrations around 1 µg/mL, suggesting their potential as antifungal agents .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activity concerning this compound derivatives:

- Synthesis of Derivatives : Various synthetic routes have been explored to create derivatives with enhanced biological activity. For example, modifications to the amino group or ester functionalities have been investigated for improved antimicrobial properties .

- Comparative Studies : A comparative analysis of different derivatives highlighted the structure-activity relationship (SAR), which is crucial for understanding how modifications affect biological efficacy. For instance, introducing electron-withdrawing groups significantly improved antimicrobial activity against specific pathogens .

Data Table: Summary of Biological Activities

| Compound Name | Activity Type | Target Organism | MIC (mg/mL) | Inhibition Zone (mm) |

|---|---|---|---|---|

| This compound | Antibacterial | Escherichia coli | 0.0048 | 24 |

| This compound | Antibacterial | Staphylococcus aureus | 0.0195 | 22 |

| This compound | Antifungal | Candida albicans | - | 21 |

| This compound | Antifungal | Aspergillus niger | - | 20 |

Q & A

Q. What are the standard laboratory synthesis routes for Methyl (3-amino-5-methylphenyl)acetate?

The synthesis typically involves esterification or coupling reactions. A common approach is reacting 3-amino-5-methylphenol with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) to form the acetate intermediate. Subsequent methylation using methyl iodide or dimethyl sulfate under alkaline conditions yields the target compound. For analogous procedures, refluxing with aryl acids and esterification catalysts (e.g., sulfuric acid) can optimize yield . Cross-validation with NMR (¹H/¹³C) and mass spectrometry ensures structural fidelity .

Q. How can researchers purify this compound from reaction mixtures?

Common purification methods include:

- Reactive Distillation : Effective for separating volatile byproducts (e.g., methanol) using optimized temperature and pressure gradients .

- Liquid-Liquid Extraction : Employing solvents like ethyl acetate or dichloromethane with brine to isolate the ester phase .

- Crystallization : Using chilled ethanol or hexane to precipitate high-purity crystals, monitored by HPLC (>99% purity) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 6.8–7.2 ppm) and the methyl ester group (δ 3.6–3.8 ppm). ¹³C NMR confirms the carbonyl (δ 170–175 ppm) and quaternary carbons .

- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O ester) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion ([M+H]⁺) and fragmentation patterns for structural elucidation .

Advanced Research Questions

Q. How do reaction conditions impact the selectivity of this compound formation in catalytic systems?

Selectivity depends on:

- Catalyst Type : Acidic ion-exchange resins (e.g., Amberlyst-15) enhance esterification efficiency over homogeneous catalysts like H₂SO₄ .

- Temperature : Elevated temperatures (80–100°C) favor kinetic control but may promote side reactions (e.g., hydrolysis).

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates in coupling reactions, reducing byproduct formation . Kinetic modeling (e.g., second-order rate equations) can optimize molar ratios and residence times .

Q. What mechanistic insights explain enzymatic pathways involving this compound?

Studies suggest acetate fermentation pathways involve:

- Acetyl-CoA Synthase : Catalyzes acetate activation, with isotopic tracing (¹³C-labeled methanol/acetate) revealing methyl group transfer to the phenyl ring .

- Esterase Activity : Hydrolysis/re-esterification equilibria in biological systems, monitored via LC-MS/MS to track isotopologues (¹³C₀–₃) .

Q. How can structural ambiguities in derivatives of this compound be resolved?

Advanced techniques include:

- X-ray Crystallography : SHELX software refines crystal structures, resolving positional disorder in aromatic rings .

- Dynamic NMR : Detects rotational barriers in amide/ester groups via variable-temperature experiments .

- DFT Calculations : Predicts stable conformers and vibrational modes, cross-referenced with experimental IR/Raman data .

Q. What discrepancies arise in purity assessments of this compound, and how are they addressed?

Contradictions may stem from:

- Analytical Method Bias : GC-MS vs. HPLC may yield differing impurity profiles due to detector sensitivity .

- Hydration Effects : Karl Fischer titration vs. GC-headspace analysis for water content (e.g., ±0.05% variability) . Multi-method validation (e.g., combining GC, HPLC, and NMR) ensures accuracy .

Methodological Tables

Table 1. Key Reaction Parameters for Synthesis Optimization

Table 2. Analytical Techniques for Purity Assessment

| Technique | Detection Limit | Key Metrics | Reference |

|---|---|---|---|

| HPLC-UV | 0.01% | Peak area normalization | |

| GC-MS | 0.1 ppm | Mass fragmentation patterns | |

| Karl Fischer | 0.005% H₂O | Coulometric titration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.